molecular formula C9H7N3O B1313106 6-(pyridin-3-yl)pyridazin-3(2H)-one CAS No. 78784-65-3

6-(pyridin-3-yl)pyridazin-3(2H)-one

Cat. No. B1313106
CAS RN: 78784-65-3
M. Wt: 173.17 g/mol
InChI Key: OQYCHIKONQFIQO-UHFFFAOYSA-N
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Description

“6-(pyridin-3-yl)pyridazin-3(2H)-one” is a pyridine derivative . Pyridine derivatives are associated with diverse pharmacological properties such as antimicrobial, anticonvulsant, antiviral, anti-HIV, antifungal, and antimycobacterial .


Synthesis Analysis

New pyridine derivatives were synthesized starting from building blocks 2-amino benzothiazoles and 2-chloro pyridine-3-carboxylic acid . The structures of new compounds have been established on the basis of elemental analysis and spectral (IR, 1 H NMR, and Mass spectra) studies .


Chemical Reactions Analysis

The synthesis of new pyridine derivatives involved the use of 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid . Acid chlorides were condensed with 2-hydroxyethyl piperazine and 2,3-dichloropiperazine to prepare amide derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

  • Cycloaddition and Condensation Processes : The compound is utilized in cycloaddition reactions with alkyl-4-oxohex-5-ynoates and subsequent condensation with hydrazine, leading to pharmacologically active derivatives. This process highlights the compound's role in synthesizing pyrazolo[1,5-a]pyridin-3-yl pyridazinones, a class of compounds with potential pharmacological applications (Johnston et al., 2008).
  • Synthesis via Microwave-Assisted Cycloaddition : Microwave-assisted synthesis techniques have been employed to create 3,6-di(pyridin-2-yl)pyridazines, showcasing the compound's efficiency in forming metal-coordinating structures useful in self-assembly into gridlike metal complexes (Hoogenboom et al., 2006).

Biological and Insecticidal Applications

  • Antimicrobial Screening : Derivatives of 6-pyridin-4-yl-2, 3-dihydro-1Hpyridazin-4-one have been synthesized and tested for antimicrobial activity, indicating its potential use in developing new antimicrobial agents (Javed et al., 2013).
  • Insecticidal Properties : Research on [6-(3-pyridyl)pyridazin-3-yl]amides, derived from this compound, revealed aphicidal properties. Structural modifications of these compounds showed potential for further exploration in insecticidal chemistry (Buysse et al., 2017).

Material Science and Optoelectronics

  • Optoelectronic Applications : The compound's derivatives have been synthesized for use in optoelectronic applications. Their structural and molecular-packing properties influence material properties, indicating their potential in electronic and photonic devices (Liu et al., 2017).
  • Surface Protection in Material Science : Some derivatives have shown potential in protecting mild steel surfaces, indicating their use in corrosion inhibition and surface protection technologies (Olasunkanmi et al., 2018).

Coordination Chemistry and Metal Complexes

  • Metal Coordination for Hydrogen-Bonded Crystals : Derivatives are used to chelate Ag(I) ions, creating metallotectons crucial for engineering hydrogen-bonded crystals. This application highlights the compound's role in the synthesis of complex structures in coordination chemistry (Duong et al., 2011).
  • Coordination Chemistry with Iron(II) and Cobalt(II) : The compound's analogs have been synthesized and used to prepare homoleptic iron(II) and cobalt(II) complexes. These complexes show varied spin statesand electrochemical properties, useful in understanding the electronic behavior of these metals in different coordination environments (Cook et al., 2013).

Synthesis of Heterocyclic Compounds

  • Synthesis of Heterocyclic Pharmaceuticals : The compound is involved in the synthesis of heterocyclic compounds, highlighting its role in creating pharmacophores and active pharmaceutical ingredients. This application is significant in drug discovery and pharmaceutical chemistry (Ashok et al., 2006).

Corrosion Inhibition

  • Inhibition of Steel Corrosion : Pyridazine derivatives, related to this compound, have been studied for their effects on the electrochemical dissolution of mild steel. This research is crucial for developing new materials for corrosion resistance, particularly in acidic environments (Mashuga et al., 2017).

Biological Evaluation of Derivatives

  • Antimicrobial and Antioxidant Activities : Novel pyridazine derivatives synthesized from 6-(pyridin-3-yl)pyridazin-3(2H)-one showed promising antimicrobial and antioxidant activities, indicating their potential use in medical and biochemical research (Singh et al., 2020).

Plant Growth Stimulation

  • Agricultural Applications : Some newly synthesized derivatives have shown pronounced plant growth stimulant activity, indicating potential agricultural applications. These derivatives could play a role in developing new agrochemicals (Yengoyan et al., 2018).

Future Directions

The future directions for “6-(pyridin-3-yl)pyridazin-3(2H)-one” and similar compounds could involve further exploration of their pharmacological properties. Given their diverse pharmacological properties, these compounds could be studied for potential therapeutic applications .

properties

IUPAC Name

3-pyridin-3-yl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c13-9-4-3-8(11-12-9)7-2-1-5-10-6-7/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYCHIKONQFIQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70439909
Record name 6-(Pyridin-3-yl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(pyridin-3-yl)pyridazin-3(2H)-one

CAS RN

78784-65-3
Record name 6-(Pyridin-3-yl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Y Liu, S Jin, X Peng, D Lu, L Zeng, Y Sun, J Ai… - European Journal of …, 2016 - Elsevier
Over activation of c-Met tyrosine kinase is known to promote tumorigenesis and metastasis, as well as to cause therapeutic resistance. Herein we describe the design, synthesis and …
Number of citations: 25 www.sciencedirect.com
MP Giovannoni, C Vergelli, A Cilibrizzi… - Bioorganic & medicinal …, 2010 - Elsevier
A series of pyrazolo[1′,5′:1,6]pyrimido[4,5-d]pyridazin-4(3H)-ones was synthesized and tested in radioligand binding assays to determine their affinities for the human adenosine A 1 …
Number of citations: 16 www.sciencedirect.com
EY Kim, ST Kang, H Jung, CH Park, CS Yun… - Archives of pharmacal …, 2016 - Springer
A series of pyridazin-3-one substituted with morpholino-pyrimidine derivatives was synthesized and evaluated as tyrosine kinase inhibitors against c-Met enzyme, and anti-proliferative …
Number of citations: 10 link.springer.com
DJ Jethava, MA Borad, MN Bhoi, PT Acharya… - Arabian Journal of …, 2020 - Elsevier
Synthesis of novel and potent hit molecules have endless demand. The triazolo[4,3-a]pyrazine scaffold is used as an essential building block/scaffold in organic synthesis, which works …
Number of citations: 5 www.sciencedirect.com
SN Khattab, AA Bekhit, A El-Faham… - Chemical and …, 2008 - jstage.jst.go.jp
A series of new pyridazinylacetic acid derivatives were synthesized and have been investigated for their ability to inhibit the activity of the A and B isoforms of monoamine oxidase (MAO)…
Number of citations: 14 www.jstage.jst.go.jp

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